molecular formula C14H15ClN4O2 B13922094 (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester

(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester

Cat. No.: B13922094
M. Wt: 306.75 g/mol
InChI Key: NECPXOJGSSZBFG-UHFFFAOYSA-N
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Description

(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a phenyl ring through an amino group, and further connected to an acetic acid ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-aminopyrimidine and an amine.

    Substitution Reaction: The amino group is introduced to the pyrimidine ring via a nucleophilic substitution reaction.

    Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring containing an amino group through an amide bond formation.

    Esterification: The final step involves esterification of the acetic acid moiety with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

    (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-propionic acid ethyl ester: Similar structure but with a propionic acid moiety instead of acetic acid.

    (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid isopropyl ester: Similar structure but with an isopropyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of (4-(6-Amino-5-chloro-pyrimidin-4-ylamino)-phenyl)-acetic acid ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester moiety may influence its solubility and bioavailability compared to similar compounds with different ester groups.

Properties

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

ethyl 2-[4-[(6-amino-5-chloropyrimidin-4-yl)amino]phenyl]acetate

InChI

InChI=1S/C14H15ClN4O2/c1-2-21-11(20)7-9-3-5-10(6-4-9)19-14-12(15)13(16)17-8-18-14/h3-6,8H,2,7H2,1H3,(H3,16,17,18,19)

InChI Key

NECPXOJGSSZBFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC2=NC=NC(=C2Cl)N

Origin of Product

United States

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